molecular formula C12H15N3O2 B3078891 8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one CAS No. 105685-36-7

8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one

Cat. No.: B3078891
CAS No.: 105685-36-7
M. Wt: 233.27 g/mol
InChI Key: ZXQLGIHMRWHKRP-UHFFFAOYSA-N
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Description

8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the benzoxazinone family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization under basic conditions . Another approach involves the use of palladium-catalyzed carbonylative coupling with orthoesters, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoxazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzoxazinones, which can exhibit different biological activities and properties.

Scientific Research Applications

8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it acts as an antagonist at certain receptor sites, such as the 5-HT6 receptor, which is involved in cognitive processes . The compound’s ability to modulate these receptors can lead to various pharmacological effects, including antipsychotic and antidepressant activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one is unique due to its specific piperazine substitution, which enhances its pharmacological profile and receptor binding affinity. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and reduced side effects.

Properties

IUPAC Name

8-piperazin-1-yl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c16-11-8-17-12-9(14-11)2-1-3-10(12)15-6-4-13-5-7-15/h1-3,13H,4-8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQLGIHMRWHKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2OCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of intermediate 58 (164 mg, 1.0 mmol) in chlorobenzene (5 mL) was added bis(2-chloroethyl)amine hydrochloric acid (285 mg, 1.6 mmol) and the mixture was heated to reflux for 100 h. The reaction mixture was concentrated in vacuo and the residue was stirred in EtOAc for 2 h. The resulting brown solid was filtered and purified by silica gel chromatography to give 8-(piperazin-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one (intermediate 59) (150 mg, 64%). HPLC: 99%, RT 1.344 min. MS (ESI) m/z 234.1[M+H]+.
Quantity
164 mg
Type
reactant
Reaction Step One
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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